![molecular formula C23H25N3O3S B2498064 2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 899909-82-1](/img/structure/B2498064.png)
2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones results in derivatives of 1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, showcasing the complexity and versatility of synthetic routes in producing diazaspiro nonane derivatives (Silaichev et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing detailed insights into their crystalline forms. For example, the study of the crystalline and molecular structure of certain diazaspiro[4.4]nona derivatives provided valuable information on their geometric configuration and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Silaichev et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential for further chemical transformations. For instance, cycloaddition reactions involving nitrilimides and 3-aryliden-2(3H)-furanone derivatives lead to the synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, illustrating the diverse reactivity patterns that can be exploited for creating novel compounds (Farag et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined by the molecular structure and functional groups present in these compounds. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provided insights into its solid-state properties, including hydrogen bonding patterns and molecular packing, which influence its physical characteristics (Marinova et al., 2022).
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Compounds with complex structures including diazaspiro motifs and methoxyphenyl groups have been synthesized and evaluated for various biological activities. For instance, diphenylamine derivatives have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria, illustrating the potential of such compounds in antimicrobial research (Rohit Kumar, Sushil Kumar, M. Khan, 2020). This highlights the relevance of exploring the biological activities of complex compounds, including the potential antimicrobial properties.
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research on the acidolysis of lignin model compounds, which often include methoxyphenyl motifs, has provided insights into the chemical processes underlying lignin breakdown. Such studies are crucial for understanding the conversion of lignin into valuable chemicals and fuels, indicating the potential application of complex organic compounds in bioconversion and renewable energy sectors (T. Yokoyama, 2015).
Novel Synthetic Pathways
The development of novel synthetic pathways for complex molecules, such as the practical synthesis of 2-fluoro-4-bromobiphenyl, demonstrates the ongoing need for innovative chemical synthesis methods. These methods can be applied to produce intermediates for pharmaceuticals and other fine chemicals, suggesting potential applications in synthetic chemistry and drug development (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Chemical Structure and Toxicity Relationships
Studies on the relationship between chemical structure and toxicity provide essential information for drug development and safety assessment. Research on analogs of psychoactive compounds, for example, helps in understanding the pharmacological and toxicological properties of new substances, which is critical for developing safer therapeutic agents (H. Hardman, C. Haavik, M. Seevers, 1973).
Propriétés
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-18-12-16(13-19(14-18)29-2)21-22(26-23(25-21)10-6-7-11-23)30-15-20(27)24-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOULGPJTLYRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
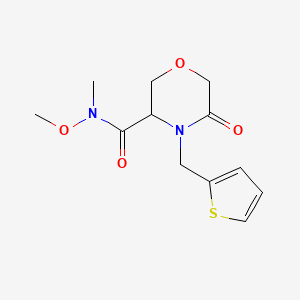


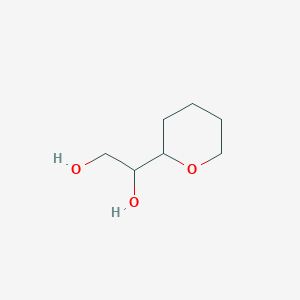
![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)
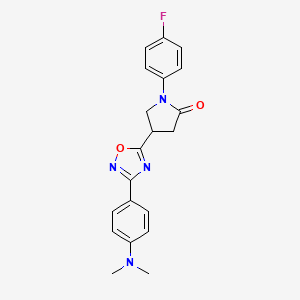
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)
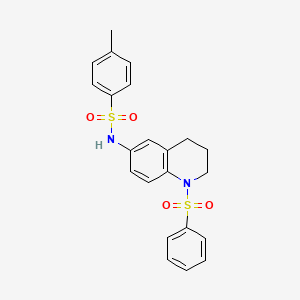


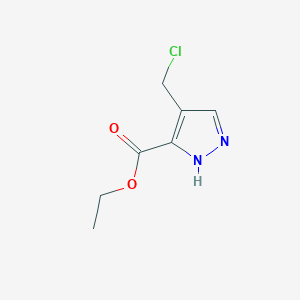
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)